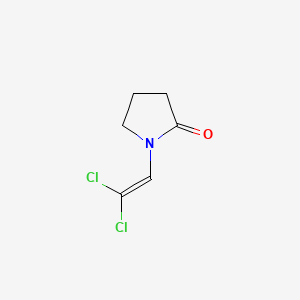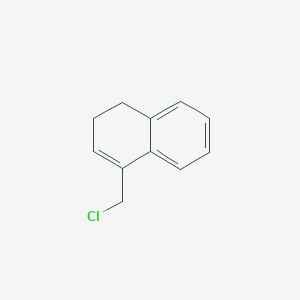
Chloromethyl naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl naphthalene, also known as 1-(chloromethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₉Cl. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a chloromethyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thionyl Chloride Method: One common method involves the reaction of 1-naphthylmethanol with thionyl chloride in dry chloroform. The reaction mixture is cooled to 5°C, and thionyl chloride is added slowly to maintain the temperature below 10°C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.
Palladium-Catalyzed Method: Another method involves the reaction of 1-naphthylacetyl chloride with a palladium catalyst in toluene.
Industrial Production Methods
In industrial settings, chloromethyl naphthalene is often produced by the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a surfactant. The reaction is carried out at 80°C with anhydrous HCl gas bubbled through the mixture .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Chloromethyl naphthalene undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form naphthaldehyde or naphthoic acid.
Polymerization: It can initiate atom transfer radical polymerization (ATRP) of styrene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Polymerization: Copper(I) chloride and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (PMDETA) are used as catalysts.
Major Products
Naphthaldehyde: Formed by oxidation.
Naphthoic Acid: Another oxidation product.
Polystyrene: Formed through ATRP.
Scientific Research Applications
Chloromethyl naphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of nucleophilic dearomatization reactions.
Industry: It is used in the production of dyes, resins, and polymers.
Mechanism of Action
The mechanism of action of chloromethyl naphthalene involves its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing it to undergo various chemical transformations. In the presence of a catalyst, it can initiate polymerization reactions by generating free radicals .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthylmethyl chloride
- α-Naphthylmethyl chloride
- 1-Menaphthyl chloride
Uniqueness
Chloromethyl naphthalene is unique due to its high reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution and initiate polymerization makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C11H11Cl |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
4-(chloromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |
InChI Key |
WTTBQXCEZGJCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


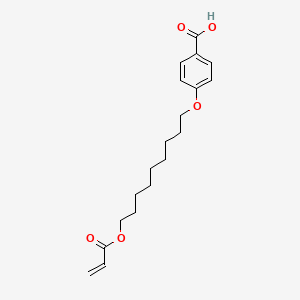
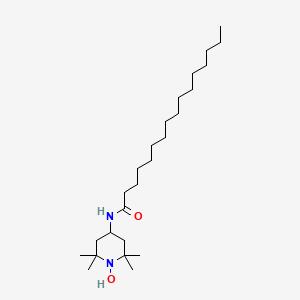
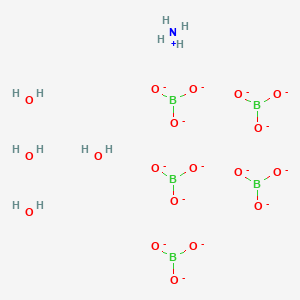
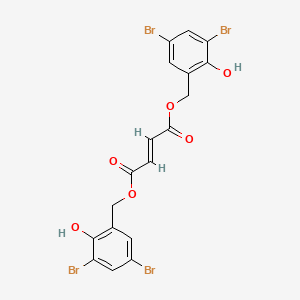
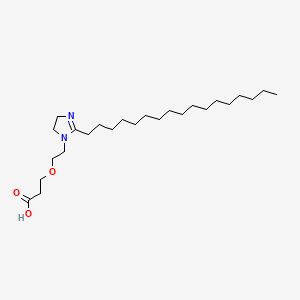
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
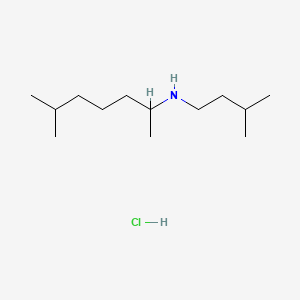

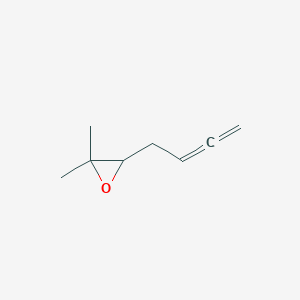



![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
